![molecular formula C12H12BrNO B2942316 6'-Bromospiro[cyclopentane-1,3'-indolin]-2'-one CAS No. 79208-84-7](/img/structure/B2942316.png)
6'-Bromospiro[cyclopentane-1,3'-indolin]-2'-one
Vue d'ensemble
Description
“6’-Bromospiro[cyclopentane-1,3’-indolin]-2’-one” is a chemical compound that has been studied for its potential applications in various fields . It is a fluorescent yellow solid .
Synthesis Analysis
The synthesis of “6’-Bromospiro[cyclopentane-1,3’-indolin]-2’-one” involves several steps. The reaction was carried out in an oven-dried 10 mL round bottom flask. Teterahydrocarbazole was dissolved in DMSO and t-BuOK was added portion-wise and kept under an oxygen atmosphere for about 2.5 hours . After the conversion of starting material, the reaction mass was quenched using saturated ammonium chloride and washed with water, the organic layer was separated by using ethyl acetate .Molecular Structure Analysis
The molecular structure of “6’-Bromospiro[cyclopentane-1,3’-indolin]-2’-one” is represented by the InChI code: 1S/C12H14BrN/c13-9-3-4-11-10 (7-9)12 (8-14-11)5-1-2-6-12/h3-4,7,14H,1-2,5-6,8H2 .Chemical Reactions Analysis
The chemical reactions involving “6’-Bromospiro[cyclopentane-1,3’-indolin]-2’-one” are complex and require careful control of conditions. The synthesis process involves reactions with t-BuOK and DMSO, followed by quenching with saturated ammonium chloride .Physical And Chemical Properties Analysis
“6’-Bromospiro[cyclopentane-1,3’-indolin]-2’-one” is a fluorescent yellow solid . It has a molecular weight of 252.15 . The compound should be stored in a dark place, sealed in dry conditions, and at a temperature of 2-8°C .Applications De Recherche Scientifique
Synthesis Techniques
- Chemoselective Double Michael Addition : The synthesis of 2,6-diarylspiro[cyclohexane-1,3′-indoline]-2′4-diones via a Cs2CO3-catalyzed double Michael addition of indolin-2-one to divinyl ketones is an important method. It offers high chemoselectivity, mild reaction conditions, high yield, and is atom- and step-economic (Li, Li, & Yang, 2017).
- Functionalized Azaspirocyclic Ring Systems : The semipinacol ring expansion reactions of specific tosylamides, promoted by N-bromosuccinimide, efficiently construct functionalized 1-azaspirocyclopentanones. These reactions demonstrate high yields and diastereoselectivity, showcasing a pathway to synthesize azaspirocyclic alkaloids (Dake, Fenster, Hurley, & Patrick, 2004).
Potential Biological Activities
- Anticancer Properties : A derivative, 5-bromo-3'-(cyclohexane carbonyl)-1-methyl-2-oxospiro[indoline-3,2'-thiazolidine], showed potent in vitro inhibition of p53-MDM2 interaction and significant apoptotic cell death in tumor cells, indicating potential as a cancer therapeutic agent (Bertamino et al., 2013).
- Synthesis of Anticancer Agents : Synthesis of 2-amino-3-cynospiro indenospiro derivatives demonstrated anticancer properties, particularly against breast carcinoma cell lines. These compounds, particularly bromo- and chloro-substituted derivatives, showed selective potency and are promising for the development of new anticancer agents (Patravale et al., 2016).
Safety and Hazards
Propriétés
IUPAC Name |
6-bromospiro[1H-indole-3,1'-cyclopentane]-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12BrNO/c13-8-3-4-9-10(7-8)14-11(15)12(9)5-1-2-6-12/h3-4,7H,1-2,5-6H2,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMPCUZFOHRIVNY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(C1)C3=C(C=C(C=C3)Br)NC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12BrNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6'-Bromospiro[cyclopentane-1,3'-indolin]-2'-one | |
Synthesis routes and methods
Procedure details








Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


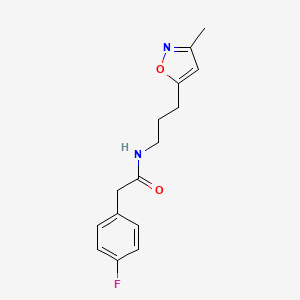
![3-Methoxy-3-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]cyclobutane-1-carboxylic acid](/img/structure/B2942235.png)
![Ethyl 2-amino-4-(3,4-dimethoxyphenyl)-6-(hydroxymethyl)-8-oxo-4,8-dihydropyrano[3,2-b]pyran-3-carboxylate](/img/structure/B2942237.png)
![2,5-difluoro-N-(2-(2-(o-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzenesulfonamide](/img/structure/B2942238.png)

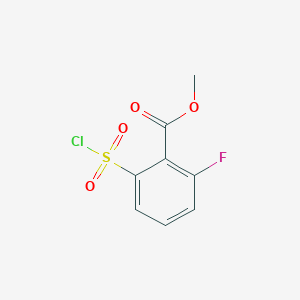
![N-benzhydryl-5-methylfuro[3,2-b]pyridine-2-carboxamide](/img/structure/B2942243.png)
![(2,2-Difluorospiro[2.2]pentan-1-yl)methanamine;hydrochloride](/img/structure/B2942245.png)
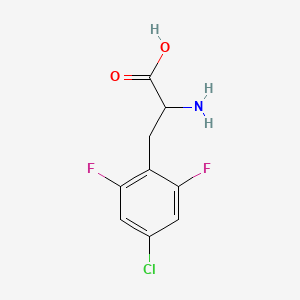
![4-(3-chlorophenyl)-5-methyl-2-[3-(trifluoromethyl)benzyl]-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B2942249.png)
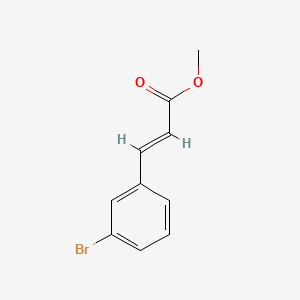
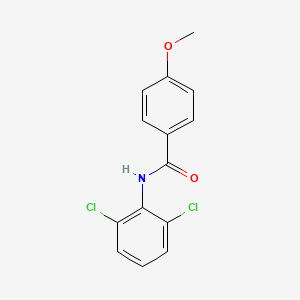
![2-(3,4-dimethoxyphenyl)-5-methyl-N-propylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2942253.png)